

# An In-depth Technical Guide to 3-Chloro-4-iodobenzotrifluoride

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## Compound of Interest

Compound Name: 3-Chloro-4-iodobenzotrifluoride

Cat. No.: B115185

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## Introduction

**3-Chloro-4-iodobenzotrifluoride** is a halogenated aromatic compound that serves as a key building block in organic synthesis. Its trifluoromethyl group, combined with chlorine and iodine substituents, provides a unique chemical reactivity that is valuable in the preparation of complex molecules. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and its significance as a synthetic intermediate, particularly in the fields of pharmaceutical and materials science.

## Molecular Structure and Properties

The molecular structure of **3-Chloro-4-iodobenzotrifluoride** consists of a benzene ring substituted with a chlorine atom at the 3-position, an iodine atom at the 4-position, and a trifluoromethyl group. The IUPAC name for this compound is 2-chloro-1-iodo-4-(trifluoromethyl)benzene.<sup>[1]</sup>

The presence of both chlorine and iodine atoms offers multiple reaction sites for various coupling and substitution reactions. The trifluoromethyl group significantly influences the electronic properties of the molecule and can enhance the metabolic stability and lipophilicity of derivative compounds, a desirable feature in drug design.

## Physicochemical and Spectroscopic Data

A summary of the key physicochemical and computed properties of **3-Chloro-4-iodobenzotrifluoride** is presented in the table below. This data is essential for its handling, characterization, and use in synthetic applications.

Property	Value	Reference
Molecular Formula	C <sub>7</sub> H <sub>3</sub> ClF <sub>3</sub> I	[1]
Molecular Weight	306.45 g/mol	[1]
CAS Number	141738-80-9	[1]
IUPAC Name	2-chloro-1-iodo-4-(trifluoromethyl)benzene	[1]
Synonyms	3-Chloro-4-iodo- $\alpha,\alpha,\alpha$ -trifluorotoluene	[1]
XLogP3-AA (Computed)	4.1	[1]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	3	[1]
Rotatable Bond Count	1	[1]

Spectroscopic data, including GC-MS, FT-IR, and FT-Raman, have been recorded for this compound, confirming its structure.[1]

## Synthesis and Experimental Protocols

While **3-Chloro-4-iodobenzotrifluoride** is commercially available, a detailed, peer-reviewed experimental protocol for its specific synthesis is not readily available in the public domain. However, a plausible synthetic route can be conceptualized based on established organic chemistry transformations. A potential synthetic pathway could involve the diazotization of a corresponding aniline, followed by a Sandmeyer-type reaction.

## Hypothetical Experimental Protocol: Synthesis via Diazotization

The following protocol is a generalized and hypothetical procedure for the synthesis of **3-Chloro-4-iodobenzotrifluoride** from a suitable precursor, 2-chloro-4-(trifluoromethyl)aniline. This protocol is for illustrative purposes only and has not been experimentally validated for this specific compound.

#### Materials:

- 2-chloro-4-(trifluoromethyl)aniline
- Hydrochloric acid (HCl)
- Sodium nitrite ( $\text{NaNO}_2$ )
- Potassium iodide (KI)
- Diethyl ether
- Sodium bicarbonate ( $\text{NaHCO}_3$ )
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )

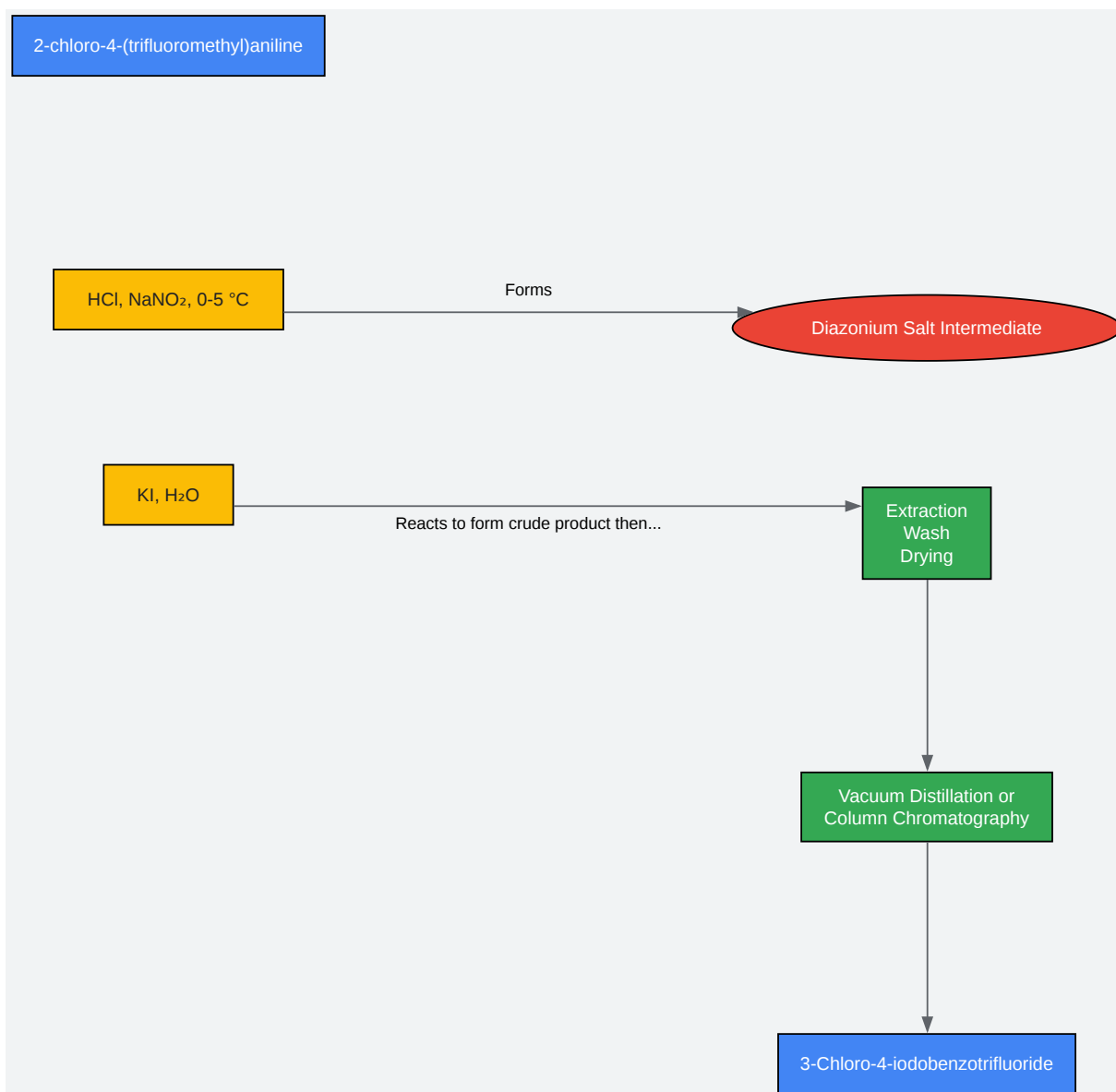
#### Procedure:

- **Diazotization:** 2-chloro-4-(trifluoromethyl)aniline is dissolved in a mixture of concentrated hydrochloric acid and water, and the solution is cooled to 0-5 °C in an ice bath. A pre-cooled aqueous solution of sodium nitrite is then added dropwise while maintaining the temperature below 5 °C. The reaction is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
- **Iodination:** A solution of potassium iodide in water is prepared and cooled. The previously prepared cold diazonium salt solution is added slowly to the potassium iodide solution. The mixture is then allowed to warm to room temperature and may be gently heated to ensure the complete decomposition of the diazonium salt, which is observed by the cessation of nitrogen gas evolution.
- **Work-up and Purification:** The reaction mixture is extracted with diethyl ether. The combined organic layers are washed with a saturated solution of sodium bicarbonate and then with

brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography to yield **3-Chloro-4-iodobenzotrifluoride**.

## Visualization of Synthetic Workflow

The following diagram illustrates the logical flow of the hypothetical synthesis of **3-Chloro-4-iodobenzotrifluoride**.



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Caption: Hypothetical workflow for the synthesis of **3-Chloro-4-iodobenzotrifluoride**.

## Applications in Research and Development

**3-Chloro-4-iodobenzotrifluoride** is a valuable intermediate in the synthesis of more complex molecules. Its utility is primarily seen in:

- **Pharmaceutical Synthesis:** It serves as a precursor for the synthesis of active pharmaceutical ingredients (APIs). The trifluoromethyl group is a common feature in many modern drugs, contributing to improved efficacy and pharmacokinetic properties.
- **Agrochemicals:** This compound can be used in the development of new pesticides and herbicides.
- **Materials Science:** The unique electronic properties conferred by the trifluoromethyl group make it a useful building block for specialty polymers and other advanced materials.

Due to the lack of specific signaling pathway information for this chemical intermediate, a corresponding diagram cannot be provided. Its role is upstream in the synthesis of biologically active molecules.

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## References

- 1. 3-Chloro-4-iodobenzotrifluoride | C<sub>7</sub>H<sub>3</sub>ClF<sub>3</sub>I | CID 2736612 - PubChem [pubchem.ncbi.nlm.nih.gov]
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